N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a fluorophenyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step often involves the formation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents in the presence of a suitable catalyst.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl intermediate is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.
Attachment of the Fluorophenyl Sulfanyl Group: The final step involves the attachment of the fluorophenyl sulfanyl group to the acetamide backbone. This can be accomplished through a nucleophilic aromatic substitution reaction, where the fluorophenyl sulfanyl group is introduced using reagents such as 4-fluorothiophenol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions. Additionally, purification techniques such as crystallization, distillation, and chromatography are utilized to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups using suitable reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium cyanide, potassium cyanide, 4-fluorothiophenol, sodium hydride, various solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Studies: It is used in studies to understand its effects on cellular processes and its interactions with biological molecules.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorophenyl sulfanyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-cyclopropylethyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-[(4-bromophenyl)sulfanyl]acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to the presence of the fluorophenyl sulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-14(9-16,10-2-3-10)17-13(18)8-19-12-6-4-11(15)5-7-12/h4-7,10H,2-3,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVJWUJVAOJBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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